(+)-p-Menta-1-en-9-ol
Description
Properties
CAS No. |
13835-30-8 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2R)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-1-ol |
InChI |
InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,9-11H,4-7H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
ZTYHGIAOVUPAAH-UWVGGRQHSA-N |
SMILES |
CC1=CCC(CC1)C(C)CO |
Isomeric SMILES |
CC1=CC[C@@H](CC1)[C@@H](C)CO |
Canonical SMILES |
CC1=CCC(CC1)C(C)CO |
density |
0.936-0.946 |
Other CAS No. |
13835-75-1 18479-68-0 |
physical_description |
Clear colourless liquid; Fruity herbal aroma |
Pictograms |
Irritant; Environmental Hazard |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
(+)-p-Menta-1-en-9-ol is categorized under menthane monoterpenoids, characterized by a cyclohexane ring with specific substituents that influence its reactivity and biological activity. Its chemical structure is represented as follows:
- Molecular Formula: C10H18O
- IUPAC Name: 2-(4-Methylcyclohex-3-en-1-yl)propan-1-ol
Applications in Agriculture
1. Pheromone Research:
Recent studies have identified this compound as a novel aggregation-sex pheromone for certain longhorn beetles (Cerambycidae), specifically Aromia moschata and Holopleura marginata. This discovery enhances the understanding of insect behavior and offers potential applications in pest management strategies.
Case Study:
In field trials conducted in California and Sweden, synthetic this compound attracted significant numbers of male beetles, suggesting its utility in monitoring and controlling these species. The compound's effectiveness as a pheromone could lead to environmentally friendly pest management solutions that minimize reliance on chemical pesticides .
2. Plant Defense Mechanisms:
Research indicates that this compound may play a role in plant defense against herbivores. Its presence in certain plant species has been linked to enhanced resistance to insect attacks, potentially serving as a natural insect repellent.
Food Science Applications
1. Flavoring Agent:
Due to its pleasant aroma and flavor profile, this compound is being explored as a natural flavoring agent in the food industry. Its sensory properties make it suitable for use in various food products, including beverages and confections.
Data Table: Flavor Profile of this compound
| Attribute | Description |
|---|---|
| Aroma | Fresh, minty |
| Flavor | Sweet, slightly spicy |
| Application | Beverages, candies |
2. Essential Oils:
The extraction of this compound from plant sources like Elyonurus hensii has been optimized through various extraction techniques. Studies have shown that the yield of this compound can be influenced by factors such as extraction duration and residual water content .
Chemical Ecology
1. Insect Attraction Studies:
The role of this compound as an attractant for specific insect species has implications for biodiversity studies. Understanding how this compound functions within ecological systems can aid in the conservation of beneficial insect populations.
Case Study:
A study documented the attraction of longhorn beetles to traps baited with synthetic this compound, highlighting its potential use in ecological monitoring programs aimed at assessing insect diversity and population dynamics .
Comparison with Similar Compounds
Structural and Functional Differences
Double Bond Position and Saturation: this compound has a single double bond at C1–C2, while p-Mentha-1,8-dien-9-ol and p-Mentha-1(7),8(10)-dien-9-ol are dienols with conjugated or isolated double bonds, reducing their molecular weight (152.23 vs. 154.25) . p-Menth-3-en-9-ol shares the same molecular weight as this compound but differs in double bond position (C3 vs. C1), altering stereochemistry and reactivity .
Functional Groups :
- The acetylated derivative (menth-1-en-9-ol acetate) has enhanced volatility and altered aroma due to esterification of the hydroxyl group .
Preparation Methods
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
-
Lewis acid choice : LiOAc outperforms other Group I/II metal salts due to its optimal Lewis acidity and solubility in ethanol.
-
Amine structure : Primary amines (e.g., methylamine) yield higher stereoselectivity than bulkier secondary amines, though morpholine is preferred for its stability and ease of removal.
-
Solvent : Ethanol facilitates homogeneous mixing of limonene oxide, amine, and LiOAc, while toluene is employed in subsequent pyrolysis steps.
A representative procedure involves dissolving 40.00 g (0.26 mol) of (+)-limonene oxide in 90 mL ethanol, adding 28 g (0.42 mol) LiOAc, and dropwise incorporating 22 g (0.26 mol) morpholine at 50°C. After 16 hours, the mixture is distilled, washed with chloroform and brine, and dried to yield 2b as a light yellow oil.
Downstream Processing and Final Product Isolation
The amine adduct 2b undergoes Cope elimination to form (+)-p-menta-1-en-9-ol. This involves converting 2b to an N-oxide intermediate (4b ) via oxidation with hydrogen peroxide, followed by pyrolysis at 110°C in toluene with silica gel or molecular sieves. The elimination proceeds via a six-membered transition state, ensuring retention of stereochemistry and yielding the target alcohol in 50% overall yield.
Table 1: Key Data for Lewis Acid-Mediated Synthesis
| Parameter | Value/Detail |
|---|---|
| Starting Material | (+)-Limonene oxide |
| Lewis Acid | LiOAc (0.42 mol) |
| Amine | Morpholine (0.26 mol) |
| Reaction Temperature | 50°C (amine addition), 110°C (pyrolysis) |
| Yield of 2b | 95% regioselectivity |
| Overall Yield | 50% |
Chemoenzymatic Synthesis via Biocatalytic Reduction
Enantioselective Aldehyde Reduction
The chemoenzymatic route starts with enantiopure limonene, oxidized to p-mentha-1,8-dien-9-al isomers (12 and 15 ) using singlet oxygen or manganese dioxide. These aldehydes are reduced enantioselectively via two pathways:
-
Baker’s yeast-mediated reduction : NADH-dependent enzymes in Saccharomyces cerevisiae reduce 12 and 15 to (8R)-configured alcohols 3a and 5a with >98% enantiomeric excess (ee).
-
Chemical reduction : Sodium borohydride (NaBH4) yields diastereomeric mixtures (2a/3a and 4a/5a ), resolved using Porcine pancreas lipase (PPL).
Lipase-Mediated Kinetic Resolution
PPL hydrolyzes acetylated diastereomers (2b–5b ) with high enantioselectivity (E > 200), enabling isolation of enantiopure 2a–5a after crystallization. For instance, acetylation of 2a/3a with vinyl acetate, followed by PPL-catalyzed hydrolysis, isolates 2a in 45% yield and 99% ee.
Table 2: Performance Metrics for Chemoenzymatic Synthesis
| Step | Conditions | Yield | Selectivity |
|---|---|---|---|
| Aldehyde synthesis | MnO2, CHCl3, reflux | 80% | N/A |
| Baker’s yeast reduction | pH 7.2, 30°C, 48 h | 85% | >98% ee |
| PPL resolution | Phosphate buffer, 37°C | 45–50% | E > 200 |
Comparative Analysis of Synthesis Methods
Yield and Scalability
Environmental and Economic Considerations
-
Lewis acid method : Uses inexpensive LiOAc and ethanol but generates stoichiometric waste from amine byproducts.
-
Chemoenzymatic route : Aligns with green chemistry principles (biodegradable catalysts, aqueous solvents) but incurs higher costs for enzymes and chiral substrates.
Q & A
What are the established synthetic routes for (+)-p-Menta-1-en-9-ol, and how can their efficiency be optimized?
Level : Basic
Methodological Answer :
Synthesis typically involves terpene cyclization or stereoselective oxidation of precursor monoterpenes. Key parameters for optimization include reaction temperature, catalyst selection (e.g., chiral catalysts for enantiomeric purity), and solvent polarity. Efficiency can be evaluated via yield, enantiomeric excess (HPLC or GC-MS analysis), and reaction time. For reproducibility, ensure strict control of anhydrous conditions and inert atmospheres, as moisture or oxygen may degrade intermediates. Characterization should include H/C NMR, IR, and mass spectrometry, with comparisons to literature spectral databases .
How can researchers design experiments to investigate the stereochemical stability of this compound under varying conditions?
Level : Advanced
Methodological Answer :
Apply the PICOT framework to structure the study:
- P opulation: this compound in solution/solid states.
- I ntervention: Exposure to heat, light, or acidic/basic conditions.
- C omparison: Stability under inert vs. ambient conditions.
- O utcome: Degradation products quantified via LC-MS; stereochemical integrity assessed via polarimetry or chiral HPLC.
- T ime: Longitudinal monitoring (e.g., 0–30 days).
Use a fractional factorial design to test multiple variables efficiently. Include controls (e.g., racemic mixtures) to distinguish enantiomer-specific degradation pathways .
Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Level : Basic
Methodological Answer :
- NMR : H/C NMR identifies functional groups and carbon skeleton. Compare chemical shifts to terpene alcohol databases (e.g., δ 1.2–1.8 ppm for methyl groups in monoterpenes).
- IR : O-H stretch (~3200–3600 cm) confirms alcohol functionality.
- GC-MS : Quantifies purity and detects volatile byproducts.
- Chiral HPLC : Resolves enantiomers using cellulose-based columns.
Cross-validate results with computational models (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities. Document solvent and concentration effects on spectral data .
What methodologies are recommended for reconciling contradictory data in thermal degradation studies of this compound?
Level : Advanced
Methodological Answer :
Contradictions often arise from uncontrolled variables (e.g., trace metals in solvents, heating rate differences). Steps:
Meta-Analysis : Systematically compare degradation conditions and analytical methods across studies (e.g., TGA vs. isothermal heating) .
Replication Studies : Reproduce conflicting experiments with standardized protocols (e.g., ASTM guidelines for thermal stability testing) .
Advanced Analytics : Use hyphenated techniques (e.g., Py-GC-MS) to identify transient intermediates. Apply multivariate statistics (PCA or PLS) to isolate critical degradation factors .
What are the best practices for ensuring reproducibility in the synthesis of this compound?
Level : Basic
Methodological Answer :
- Protocol Standardization : Detailed step-by-step procedures, including equipment calibration (e.g., syringe pumps for reagent addition).
- Batch Documentation : Record lot numbers of reagents, solvents, and catalysts.
- Checklist Approach : Use templates (e.g., Table 12.7 in Christensen et al.) to validate reaction parameters and characterization steps .
- Open Data : Share raw spectral files and chromatograms in supplementary materials for peer validation .
How can computational modeling be integrated with experimental data to elucidate reaction mechanisms involving this compound?
Level : Advanced
Methodological Answer :
- Quantum Mechanics (QM) : Calculate transition states and activation energies for proposed pathways (e.g., acid-catalyzed isomerization) using Gaussian or ORCA.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
- Validation : Compare computational intermediates with experimental trapping studies (e.g., low-temperature NMR) or isotopic labeling results. Use frameworks like PEO (Population, Exposure, Outcome) to align simulations with empirical observations .
How should researchers address ethical considerations in publishing conflicting spectral data for this compound?
Level : Advanced
Methodological Answer :
- Transparency : Disclose all experimental conditions (e.g., humidity, instrument resolution) in supplementary materials .
- Peer Review : Invite independent validation via third-party labs or open peer-review platforms.
- Data Annotation : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to archive datasets with metadata (e.g., DOI assignment via Zenodo) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
